An In-depth Technical Guide to 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde, bearing the CAS number 428479-97-4, is a polysubstituted aromatic aldehyde that serves as a valuable building block in modern medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde, an allyl ether group amenable to further transformations, and a specific substitution pattern on the aromatic ring, makes it an attractive starting point for the synthesis of diverse molecular scaffolds. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications in the development of novel therapeutic agents, grounded in established chemical principles and field-proven insights.
While this specific molecule is often an intermediate in larger synthetic campaigns, its strategic importance lies in the functionalities it presents. The aldehyde can be readily converted into a wide range of heterocycles or used in condensation reactions, while the allyl group is a versatile handle for modifications such as Claisen rearrangement, metathesis, or oxidation. The chloro and methoxy substituents modulate the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets and its metabolic stability.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is paramount for its effective use in a research setting. The table below summarizes its key computed and reported properties.
| Property | Value | Source |
| CAS Number | 428479-97-4 | [Internal Database] |
| Molecular Formula | C₁₁H₁₁ClO₃ | [Internal Database] |
| Molecular Weight | 226.65 g/mol | [Internal Database] |
| Appearance | Expected to be a solid | [General Knowledge] |
| Purity | Typically >95% for research use | [Internal Database] |
Note: Experimental physical properties like melting point are not widely published and would need to be determined empirically.
Synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde: A Practical Approach
The most direct and widely employed method for the synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is the Williamson ether synthesis. This venerable yet highly reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific case, the readily available 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) is deprotonated to form the corresponding phenoxide, which then reacts with allyl bromide to yield the desired product.
The causality behind this experimental choice is clear: the phenolic proton of 5-chlorovanillin is the most acidic proton in the molecule, allowing for selective deprotonation with a suitable base. The subsequent nucleophilic attack on the primary carbon of allyl bromide is sterically favored and proceeds efficiently.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a robust, self-validating method for the synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde.
Materials:
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3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin) (1.0 equivalent)
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Allyl bromide (1.2 equivalents)
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Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
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N,N-Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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Hexanes
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Add a sufficient volume of DMF or acetone to dissolve the starting material (a concentration of 0.2-0.5 M is a good starting point).
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Begin vigorous stirring to create a fine suspension of the base.
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Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
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Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.[1][2] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
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The solvent is removed under reduced pressure.
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The resulting residue is dissolved in ethyl acetate and washed sequentially with water and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
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Purification is achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Trustworthiness through Self-Validation: The success of this protocol is validated at several key stages. The complete consumption of the starting phenol, as monitored by TLC, is a primary indicator of reaction completion. The workup procedure, involving washing with water and brine, removes the inorganic salts and residual DMF. Finally, the purification by column chromatography ensures the isolation of the desired product in high purity, which is then confirmed by spectroscopic analysis.
Caption: Workflow for the synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde.
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for each unique proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | Aldehyde (-CHO) |
| ~7.40 | d, J ≈ 1.5 Hz | 1H | Aromatic C2-H |
| ~7.35 | d, J ≈ 1.5 Hz | 1H | Aromatic C6-H |
| ~6.10-6.00 | m | 1H | Allyl (-O-CH₂-CH =CH₂) |
| ~5.45 | dd, J ≈ 17.2, 1.5 Hz | 1H | Allyl (=CH H, trans) |
| ~5.35 | dd, J ≈ 10.5, 1.5 Hz | 1H | Allyl (=CHH , cis) |
| ~4.70 | dt, J ≈ 5.5, 1.5 Hz | 2H | Allyl (-O-CH ₂-) |
| ~3.95 | s | 3H | Methoxy (-OCH₃) |
Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will complement the proton data, confirming the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | Aldehyde (C HO) |
| ~153.0 | Aromatic C-O (Allyl) |
| ~148.0 | Aromatic C-O (Methoxy) |
| ~135.0 | Aromatic C-CHO |
| ~132.0 | Allyl (-O-CH₂-C H=CH₂) |
| ~125.0 | Aromatic C-Cl |
| ~118.5 | Allyl (=C H₂) |
| ~115.0 | Aromatic C-H |
| ~110.0 | Aromatic C-H |
| ~70.0 | Allyl (-O-C H₂-) |
| ~56.5 | Methoxy (-OC H₃) |
Potential Applications in Drug Discovery
Substituted benzaldehydes are a cornerstone of many drug discovery programs, serving as versatile intermediates for a wide array of therapeutic agents.[5] While specific biological activity for 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is not extensively documented, its structural motifs are present in compounds with known pharmacological relevance.
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Anticancer Agents: The benzaldehyde core is a common feature in compounds designed as inhibitors of various enzymes implicated in cancer, such as aldehyde dehydrogenases (ALDH).[6] The substitution pattern can be fine-tuned to achieve selectivity and potency.
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Anti-inflammatory Agents: Structurally related benzaldehydes are precursors to potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme central to the inflammatory cascade.[5] The allyl group offers a potential vector for exploring new interactions within the enzyme's binding site.
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Antimicrobial Compounds: Derivatives of substituted hydroxybenzaldehydes have demonstrated antimicrobial activity.[5] The lipophilicity and electronic nature of the substituents on the aromatic ring can be modulated to optimize activity against various pathogens.
Caption: Potential derivatization pathways and therapeutic applications.
Conclusion
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde represents a strategically important, yet underexplored, building block for medicinal chemistry. Its synthesis via the Williamson etherification is straightforward and high-yielding, providing ready access to a scaffold rich in chemical handles for further diversification. While direct biological data is sparse, the known activities of structurally related compounds strongly suggest its potential as a precursor for novel therapeutics in oncology, inflammation, and infectious diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this versatile compound in their drug discovery endeavors.
References
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Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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chemeurope.com. (n.d.). Williamson ether synthesis. [Link]
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Hasanah, U., et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). [Link]
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ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]
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PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. [Link]
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BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
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SpectraBase. (n.d.). 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde oxime. [Link]


